Ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methoxy-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROBENZAMIDO)PHENYL]PROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a benzamido group
Preparation Methods
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROBENZAMIDO)PHENYL]PROPANOATE typically involves multiple steps. One common synthetic route includes the reaction of 3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester with a methoxy-substituted benzamido compound under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROBENZAMIDO)PHENYL]PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester: This compound shares a similar trifluoromethyl group but lacks the benzamido and methoxy substituents.
®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid: Another related compound with a similar core structure but different substituents. ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROBENZAMIDO)PHENYL]PROPANOATE is unique due to its combination of fluorine atoms and benzamido group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H13F8NO5 |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methoxy-4-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C19H13F8NO5/c1-3-33-17(30)18(31,19(25,26)27)7-4-5-8(9(6-7)32-2)28-16(29)10-11(20)13(22)15(24)14(23)12(10)21/h4-6,31H,3H2,1-2H3,(H,28,29) |
InChI Key |
AHNFRUGMUUGNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)OC)(C(F)(F)F)O |
Origin of Product |
United States |
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